

# 4-Chloro-8-(trifluoromethoxy)quinoline molecular structure

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## Compound of Interest

Compound Name: 4-Chloro-8-(trifluoromethoxy)quinoline

Cat. No.: B1416549

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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of **4-Chloro-8-(trifluoromethoxy)quinoline**

## Executive Summary

**4-Chloro-8-(trifluoromethoxy)quinoline** is a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a versatile quinoline core, a reactive chlorine atom at the 4-position, and a trifluoromethoxy group at the 8-position, makes it a highly valuable building block for the synthesis of novel compounds. The chlorine atom serves as a key synthetic handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Concurrently, the trifluoromethoxy substituent is a powerful modulator of physicochemical properties, often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, a plausible synthetic pathway with mechanistic insights, detailed protocols for its spectroscopic characterization, and a discussion of its reactivity and potential applications in drug development.

## Introduction to the Quinoline Scaffold and the Subject Compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2] This heterocyclic motif is central to a wide array of FDA-approved drugs, demonstrating efficacy in treating malaria, cancer, and various infectious diseases.[3][4] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[2]

**4-Chloro-8-(trifluoromethoxy)quinoline** (CAS No: 40516-42-5) emerges as a particularly strategic intermediate.[5] Its structure is defined by three key features:

- **The Quinoline Core:** Provides a rigid, aromatic framework known to interact with numerous biological targets.
- **The 4-Chloro Group:** Activates the C4 position for nucleophilic aromatic substitution (S<sub>N</sub>Ar), serving as an exceptionally effective leaving group. This allows for the straightforward synthesis of 4-aminoquinolines, 4-alkoxyquinolines, and other derivatives.[6]
- **The 8-Trifluoromethoxy (-OCF<sub>3</sub>) Group:** This substituent significantly influences the molecule's electronic and physical properties. It is a strong electron-withdrawing group and is often used as a bioisostere for other functionalities to improve metabolic stability and membrane permeability in drug candidates.

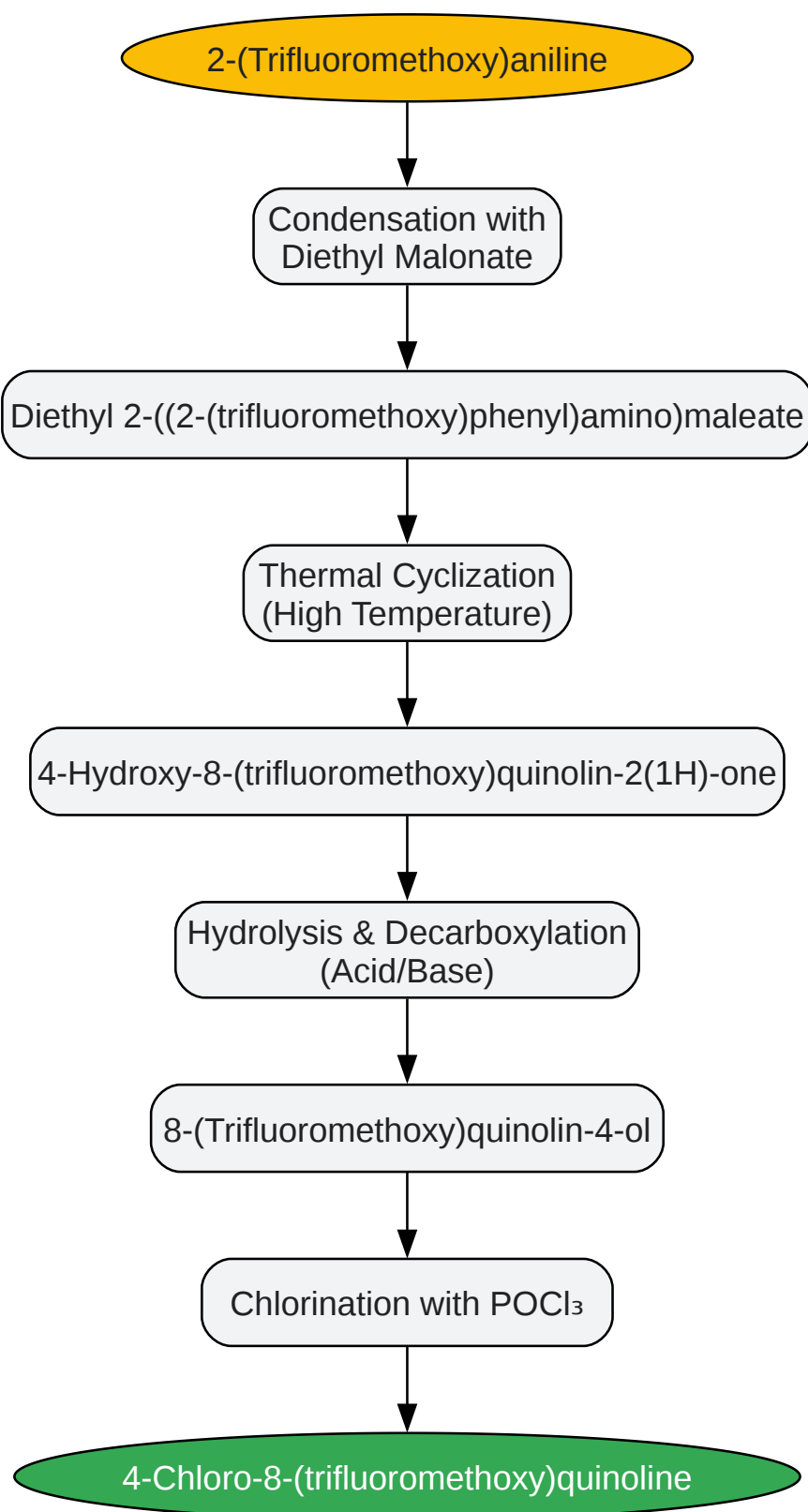
This combination of a stable core, a reactive handle, and a property-modulating group makes this compound a powerful tool for researchers aiming to develop novel therapeutics.

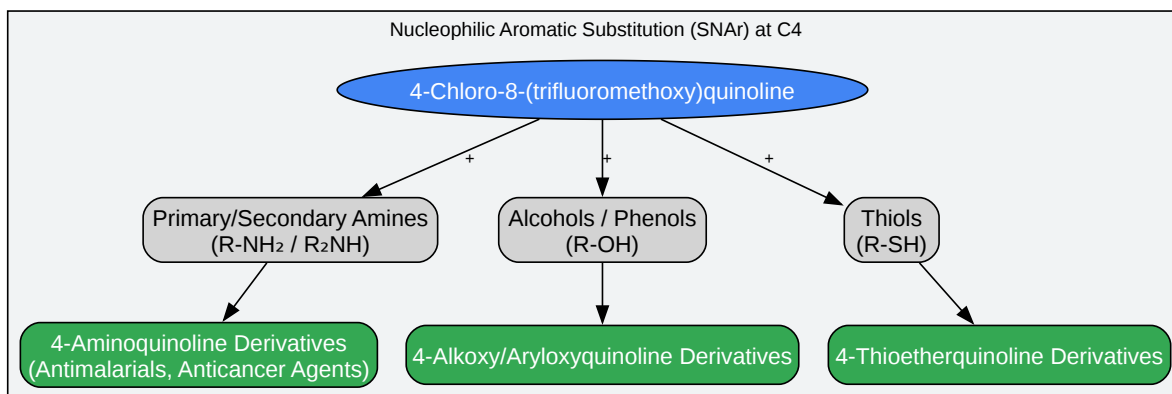
## Physicochemical Properties and Molecular Structure

A precise understanding of the compound's physical and structural properties is fundamental for its application in synthesis and material design.

Property	Value	Reference
CAS Number	40516-42-5	[5]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> ClF <sub>3</sub> NO	[5]
Molecular Weight	247.60 g/mol	[5]
Purity	≥95% (typical)	[5]
Storage Conditions	Inert atmosphere, 2-8°C	[5]

The molecule consists of a planar quinoline ring system. The trifluoromethoxy group at the 8-position and the chlorine atom at the 4-position introduce significant electronic perturbations, influencing the reactivity and spectroscopic signature of the entire scaffold.





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